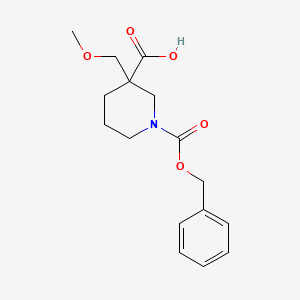
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as MEM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate the activity of immune cells such as T-cells and macrophages.
Biochemical and Physiological Effects:
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in animal and cell studies. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to modulate immune cell activity and reduce inflammation in animal models of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is its unique chemical structure, which may make it a promising candidate for drug development. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is the lack of knowledge about its mechanism of action, which may make it difficult to design experiments that target specific molecular pathways.
未来方向
There are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. In neurology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential anticancer agent. In immunology, future studies could focus on the development of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid as a potential treatment for autoimmune diseases. Additionally, future studies could focus on further elucidating the mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and identifying its molecular targets in the body.
Conclusion:
In conclusion, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a promising chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The synthesis method of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, and the compound has been studied for its potential therapeutic applications in various fields of medicine. The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, and there are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid.
合成方法
The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, starting with the reaction of piperidine with paraformaldehyde to form 3-(methoxymethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to form 3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. The final product is obtained through purification and isolation using chromatography techniques.
科学研究应用
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its anticancer properties and may be useful in the development of new cancer treatments. In immunology, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDZXEUATLHUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

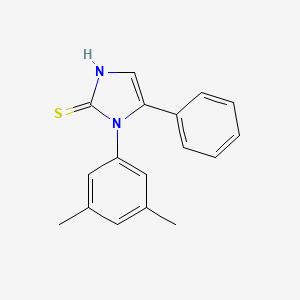
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
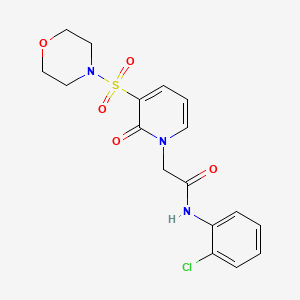

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

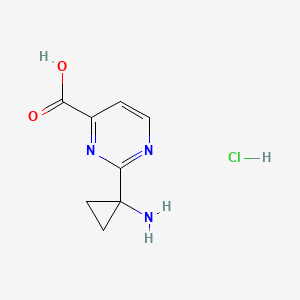


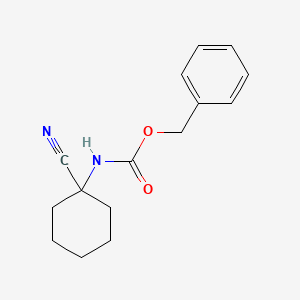
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)
![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)